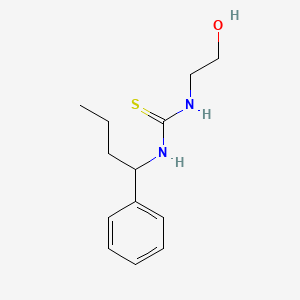
2,2,5-Trimethylhex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethylhex-3-ene is an organic compound with the molecular formula C9H18. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structural configuration, which includes three methyl groups attached to the hexene backbone. The presence of these methyl groups significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylhex-3-ene typically involves the alkylation of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the catalytic dehydrogenation of 2,2,5-trimethylhexane. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale catalytic dehydrogenation processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced catalyst systems to ensure consistent production rates and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,5-Trimethylhex-3-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound results in the formation of 2,2,5-trimethylhexane.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) is a standard method for reducing the double bond.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,2,5-trimethylhexane.
Substitution: Formation of halogenated derivatives like 2,2,5-trimethyl-3-bromohexane.
Aplicaciones Científicas De Investigación
2,2,5-Trimethylhex-3-ene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of alkenes and the effects of steric hindrance on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. The electron-rich double bond can act as a nucleophile, attacking electrophilic species to form new chemical bonds. This reactivity is influenced by the presence of the methyl groups, which can provide steric hindrance and affect the overall reaction pathway .
Comparación Con Compuestos Similares
- 2,3,5-Trimethylhex-3-ene
- 2,2,4-Trimethyl-3-hexene
- 3,5,5-Trimethyl-2-hexene
Comparison: 2,2,5-Trimethylhex-3-ene is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions due to steric effects and electronic factors .
Propiedades
Número CAS |
70689-88-2 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
2,2,5-trimethylhex-3-ene |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6-8H,1-5H3 |
Clave InChI |
TWZONWQQRUSASE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


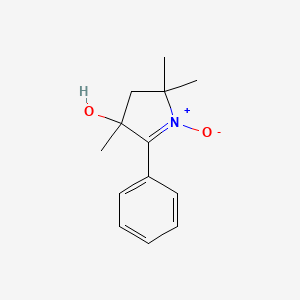
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
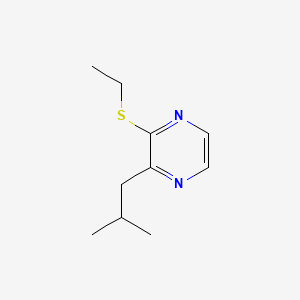
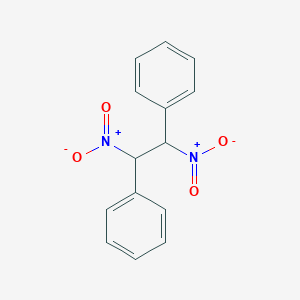


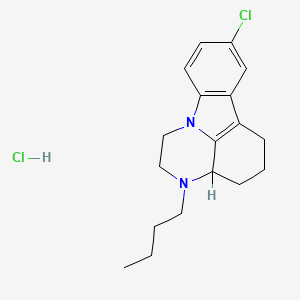
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
